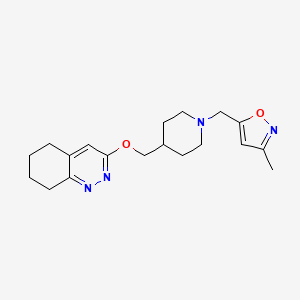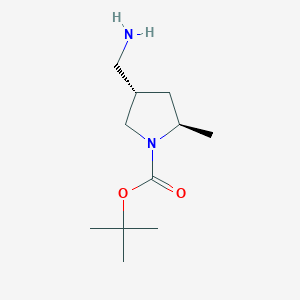![molecular formula C21H32Cl2N2O2 B2418664 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride CAS No. 1217850-88-8](/img/structure/B2418664.png)
1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride is a complex organic compound known for its unique bicyclic structure and diverse functional groups. Its significance spans various scientific domains including medicinal chemistry, pharmacology, and industrial applications. This article delves into its synthesis, reactivity, applications, mechanism of action, and comparisons with structurally similar compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride involves multiple steps, typically starting from commercially available compounds.
Synthesis of bicyclo[2.2.1]heptan-2-ylmethanol: : This intermediate is prepared by the hydrogenation of norbornene followed by the reduction of the resulting norbornanol.
Preparation of 3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol: : This intermediate is synthesized through the alkylation of 4-(3-chlorophenyl)piperazine with 1-bromo-2-propanol.
Coupling Reaction: : Finally, the two intermediates are coupled under basic conditions (e.g., using sodium hydride) to form the target compound.
Industrial Production Methods: Industrial-scale production often optimizes the aforementioned synthesis routes to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency, reduce costs, and meet environmental regulations.
Análisis De Reacciones Químicas
1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride undergoes several chemical transformations:
Types of Reactions:Oxidation: : The compound can be oxidized under mild conditions to form corresponding ketones or aldehydes.
Reduction: : Reduction reactions can lead to the formation of alcohol derivatives.
Substitution: : The chlorine atom in the phenyl ring can be substituted by nucleophiles under appropriate conditions.
Oxidation: : Potassium permanganate or PCC in anhydrous conditions.
Reduction: : Lithium aluminum hydride or sodium borohydride in ethanol.
Substitution: : Nucleophiles such as amines or thiols in polar aprotic solvents.
Oxidation: : Ketone or aldehyde derivatives.
Reduction: : Various alcohols depending on the degree of reduction.
Substitution: : Products with nucleophiles replacing the chlorine atom.
Aplicaciones Científicas De Investigación
1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride finds applications in various fields:
Chemistry: : Used as a reagent or intermediate in organic synthesis.
Biology: : Explored in biochemical assays to study receptor interactions and signal transduction pathways.
Medicine: : Investigated for potential therapeutic effects, particularly in central nervous system disorders due to its structural similarity to known pharmacophores.
Industry: : Utilized in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism by which 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride exerts its effects involves binding to specific molecular targets such as receptors or enzymes. Its bicyclic structure and piperazine moiety enable interaction with central nervous system receptors, potentially modulating neurotransmitter release or uptake.
Comparación Con Compuestos Similares
When compared with similar compounds, such as 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(3-fluorophenyl)piperazin-1-yl)propan-2-ol hydrochloride, its uniqueness lies in the specific substitution pattern and resultant pharmacological profile.
List of Similar Compounds:1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(3-fluorophenyl)piperazin-1-yl)propan-2-ol hydrochloride
1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(4-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride
1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(3-bromophenyl)piperazin-1-yl)propan-2-ol hydrochloride
Propiedades
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanylmethoxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31ClN2O2.ClH/c22-19-2-1-3-20(12-19)24-8-6-23(7-9-24)13-21(25)15-26-14-18-11-16-4-5-17(18)10-16;/h1-3,12,16-18,21,25H,4-11,13-15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHIHTIYMTWRSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2COCC(CN3CCN(CC3)C4=CC(=CC=C4)Cl)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2418581.png)

![3-methoxy-N-{[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]methyl}-N-methylpyrazin-2-amine](/img/structure/B2418585.png)


![2-[(3-Chlorophenyl)sulfanyl]-4-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2418590.png)
![9-Sulfanylidene-13lambda6-thia-8,10,16-triazatetracyclo[8.6.0.0^{2,7}.0^{11,15}]hexadeca-1(16),2(7),3,5-tetraene-13,13-dione](/img/structure/B2418591.png)


![N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide](/img/structure/B2418595.png)
![3-(2-methoxyethyl)-1-methyl-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2418597.png)
![5-[(Cyclopentylamino)sulfonyl]indolinyl 4-pyridyl ketone](/img/structure/B2418601.png)
![N-[[5-[2-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2418603.png)
![3,4-difluoro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide](/img/structure/B2418604.png)
